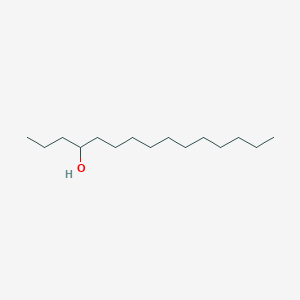![molecular formula C6H8N2OS B025932 6-mercapto-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol CAS No. 108309-36-0](/img/structure/B25932.png)
6-mercapto-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol is a heterocyclic compound that features a fused pyrrole and imidazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminocarbonyl compounds with sulfur-containing reagents. For instance, the Marckwald reaction can be employed to prepare the compound in high yield . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the imidazole ring or the sulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions of the fused ring system.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified imidazole derivatives.
Substitution: Various substituted pyrroloimidazole derivatives.
Applications De Recherche Scientifique
6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites or binding pockets, thereby influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: A different isomer with distinct chemical properties.
6,7-Dihydro-5H-pyrrolo[1,2-b]imidazole: Another isomer with unique reactivity.
Uniqueness
6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This functional group can participate in various reactions, enhancing the compound’s versatility in synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
108309-36-0 |
|---|---|
Formule moléculaire |
C6H8N2OS |
Poids moléculaire |
156.21 g/mol |
Nom IUPAC |
6-sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol |
InChI |
InChI=1S/C6H8N2OS/c9-6-5-1-4(10)2-8(5)3-7-6/h3-4,9-10H,1-2H2 |
Clé InChI |
JPDSCHWZDQWHAA-UHFFFAOYSA-N |
SMILES |
C1C(CN2C1=C(N=C2)O)S |
SMILES canonique |
C1C(CN2C1=C(N=C2)O)S |
Synonymes |
5H-Pyrrolo[1,2-c]imidazol-1-ol,6,7-dihydro-6-mercapto-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


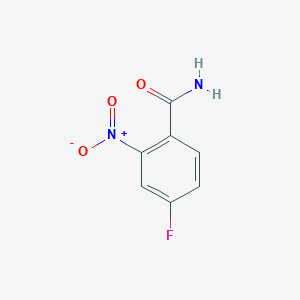
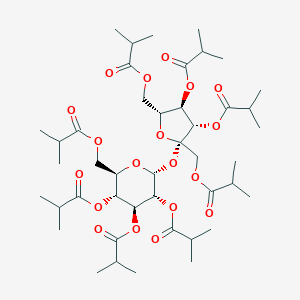
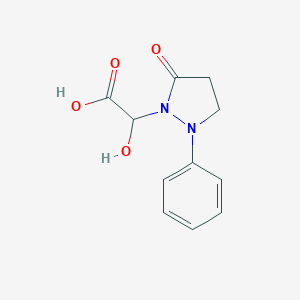
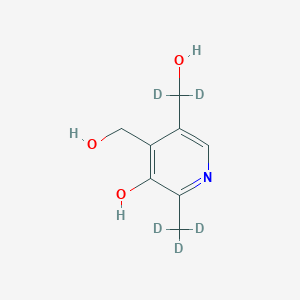
![methyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B25864.png)
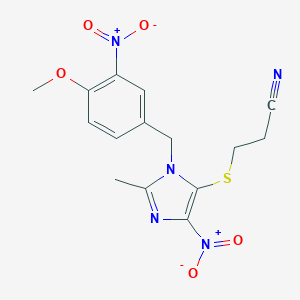
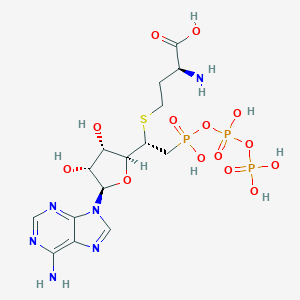
![2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B25870.png)
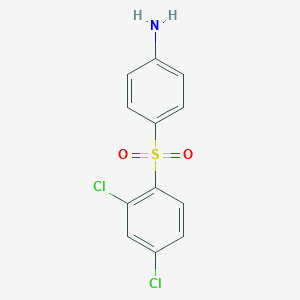
![2-Aminobenzo[d]thiazole-6-carbaldehyde](/img/structure/B25873.png)
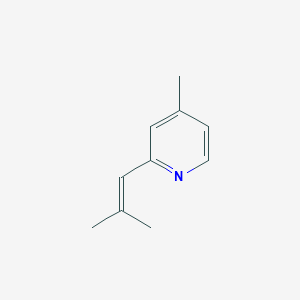
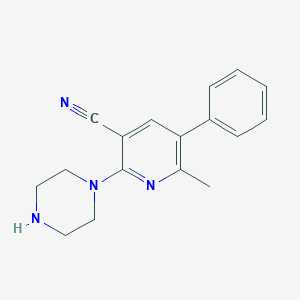
![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)
